n-Methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
3729-53-1 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-11-8-12(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
ARFKGONNPZNFOM-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of N Methoxybenzenesulfonamide Frameworks
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group is a key site for reactivity, participating in nucleophilic substitutions, rearrangements, and condensation reactions.
A notable transformation at the sulfonamide nitrogen involves a novel nucleophilic substitution pathway. nih.govsigmaaldrich.com In this reaction, the nitrogen atom of an arylsulfonamide acts as an electrophilic center, which is unconventional. Specifically, treatment with phosphide (B1233454) anions leads to the cleavage of the N-S bond and the formation of a new N-P bond. nih.gov This process allows for the efficient conversion of arylsulfonamides into synthetically valuable phosphamides. nih.govsigmaaldrich.com Subsequent reactions can further transform these intermediates into amines or a variety of protected amine derivatives. nih.gov This highlights a unique mode of reactivity where the sulfonamide nitrogen, typically considered non-electrophilic, is activated for substitution.
| Reactant | Product Type | Resulting Compound Class |
| Phosphide Anion | N-P Bond Formation | Phosphamide |
| Phosphide Anion (followed by cleavage) | N-H Bond Formation | Amine / Protected Amine |
Table 1: Illustrative outcomes of nucleophilic substitution at the sulfonamide nitrogen.
The sulfonamide framework is integral to deoxycyanamidation reactions, where it can act as a precursor for cyanamide (B42294) synthesis. A one-pot deoxycyanamidation of alcohols has been developed using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a related sulfonamide structure. acs.orgresearchgate.netcardiff.ac.uk This process utilizes the sulfonamide's capacity for N-S bond cleavage. acs.org In this transformation, the sulfonamide derivative serves dual roles as both a sulfonyl transfer reagent and the source of the cyanamide group, ultimately yielding a diverse range of tertiary cyanamides. acs.orgcardiff.ac.uk Studies on analogs, such as those with a 4-methoxybenzene substituent on the sulfur, have shown that electronic effects influence the efficiency of the reaction, indicating that the substitution pattern on the arylsulfonamide is a key parameter in this transformation. acs.org
The primary sulfonamide nitrogen of n-Methoxybenzenesulfonamide can undergo condensation reactions with aldehydes and ketones to form N-sulfonyl imines. ambeed.commasterorganicchemistry.com This reaction is a foundational method for creating carbon-nitrogen double bonds and serves as a gateway to synthesizing more complex nitrogen-containing molecules. masterorganicchemistry.comnih.gov N-sulfonyl imines are particularly valuable as their electron-deficient nature makes them potent electrophiles for various synthetic applications, including nucleophilic additions and cycloadditions. nih.gov
Modern methods have been developed to facilitate this transformation under mild conditions. For instance, the reaction between an aldehyde and a sulfonamide can be promoted by reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) under visible-light irradiation. nih.gov This approach provides an operationally simple alternative to traditional condensation methods. nih.gov The resulting N-sulfonyl imines can be readily reduced to N-alkylsulfonamides, offering a strategic route that bypasses the need for a pre-existing amine functionality. nih.gov
| Carbonyl Compound | Sulfonamide | Product |
| Aldehyde | This compound | N-sulfonyl aldimine |
| Ketone | This compound | N-sulfonyl ketimine |
Table 2: General condensation reactions for N-sulfonyl imine formation.
Reactions Involving the Methoxy (B1213986) Group
The N-methoxy group (N-O-CH₃) presents distinct reactive possibilities. While less commonly explored than the sulfonamide nitrogen or the aromatic ring, it can participate in transformations such as cross-coupling reactions. Research on the closely related N-methoxy amides has demonstrated that the N-O bond can be selectively functionalized. For example, a copper-catalyzed C-O cross-coupling reaction between N-methoxy amides and arylboronic acids has been developed to synthesize aryl-N-methoxy arylimidates. mdpi.com This reaction achieves a fully selective O-arylation, where the aryl group from the boronic acid couples with the oxygen of the N-methoxy moiety. mdpi.com Such a transformation highlights the potential for similar reactivity within the this compound framework, offering a pathway to introduce aryl substituents onto the oxygen atom.
Reactions of the Aromatic Ring
The benzene (B151609) ring of this compound is subject to classic aromatic chemistry, primarily electrophilic aromatic substitution.
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the this compound molecule, the reactivity of the benzene ring towards electrophiles is significantly influenced by the electronic nature of the -SO₂NH(OCH₃) substituent. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.com
This deactivating effect also governs the regioselectivity of the substitution. Electron-withdrawing groups direct incoming electrophiles to the meta-positions (C3 and C5) relative to the point of attachment. wikipedia.org Therefore, reactions such as halogenation, nitration, and sulfonation will yield the meta-substituted product as the major isomer. masterorganicchemistry.commasterorganicchemistry.com
For example, the bromination of this compound, typically requiring a Lewis acid catalyst like iron (III) bromide (FeBr₃), would be expected to produce 3-bromo-N-methoxybenzenesulfonamide. wikipedia.org Similarly, nitration using a mixture of nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile, leading to the formation of N-methoxy-3-nitrobenzenesulfonamide. masterorganicchemistry.com
| Reaction | Electrophile | Expected Major Product |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 3-Bromo-N-methoxybenzenesulfonamide |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | N-methoxy-3-nitrobenzenesulfonamide |
| Sulfonation | SO₃ (from fuming H₂SO₄) | N-methoxy-3-sulfobenzenesulfonamide |
Table 3: Representative electrophilic aromatic substitution reactions on the this compound ring.
Oxidation and Reduction Reactions
The this compound framework can undergo a variety of oxidation and reduction reactions, targeting either the sulfonamide group, the aromatic ring, or substituents attached to the nitrogen atom.
Oxidation Reactions:
While the benzene ring is somewhat activated by the methoxy group, selective oxidation often targets the sulfonamide nitrogen and its substituents. A notable example is the oxoammonium-catalyzed oxidation of N-substituted amines, a method that can be applied to sulfonamides. This reaction transforms the N-H or N-alkyl group into an imide functionality. The process typically employs a stable nitroxyl (B88944) radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is oxidized in situ to the highly reactive oxoammonium salt. This salt then acts as the primary oxidant.
For an N-alkyl-n-methoxybenzenesulfonamide, this oxidation would proceed as follows:
| Reactant | Catalyst System | Product |
| N-alkyl-n-methoxybenzenesulfonamide | Oxoammonium Salt (e.g., from TEMPO) / Co-oxidant | N-acyl-n-methoxybenzenesulfonamide (Imide) |
This transformation is significant as it provides a direct route to N-acylsulfonamides, which are important building blocks in organic synthesis.
Reduction Reactions:
The reduction of this compound can be directed at the sulfonamide group, leading to the cleavage of the sulfur-nitrogen bond. This reductive cleavage is a common strategy for the deprotection of amines that have been protected as sulfonamides. Several methods are available for this transformation, leveraging different reducing agents and conditions.
One effective method involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch-type reduction). This powerful reducing system can cleave the N-S bond to furnish the corresponding amine and sulfinic acid, which is further reduced.
Another approach utilizes photoactivated electron transfer from a neutral organic donor. In this metal-free method, a highly reducing species is generated upon irradiation, which then transfers an electron to the sulfonamide, initiating the cleavage of the N-S bond.
Electrochemical methods also provide a controlled means of reducing sulfonamides. By applying a specific reduction potential, the selective cleavage of the N-S bond can be achieved.
A summary of common reduction methods for aryl sulfonamides, applicable to this compound, is presented below:
| Reduction Method | Reagents | Products |
| Dissolving Metal Reduction | Sodium / Liquid Ammonia | Aniline (B41778) derivative + Benzenesulfinic acid (further reduced) |
| Photoinduced Electron Transfer | Organic Electron Donor / Light | Aniline derivative + Benzenesulfinate |
| Electrochemical Reduction | Cathode / Electrolyte | Aniline derivative + Benzenesulfinate |
| Alkali Metal-Silica Gel | Alkali Metal (e.g., Na, K) on Silica Gel / Proton Source | Aniline derivative |
These reduction methods are crucial in synthetic chemistry, particularly in the context of protecting group strategies.
Tandem and Cascade Reactions Utilizing this compound Building Blocks
The this compound moiety can serve as a versatile building block in the construction of complex molecular architectures through tandem and cascade reactions. These one-pot processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
A notable example involves the use of 4-methoxybenzenesulfonyl azide (B81097) in a one-pot tandem protocol for the N-sulfonylation and esterification of proline. acs.orgnih.govnih.govresearchgate.net In this reaction, the 4-methoxybenzenesulfonyl azide serves as the sulfonating agent. The reaction is typically mediated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds through the formation of a sulfonamide linkage with the proline nitrogen, followed by an in-situ esterification of the proline's carboxylic acid group. acs.orgnih.govnih.govresearchgate.net
The general transformation can be represented as follows:
| Reactants | Reagents | Product |
| 4-Methoxybenzenesulfonyl azide, Proline, Dichloroethane | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2-Chloroethyl 1-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylate |
This reaction highlights the utility of a derivative of this compound as a key component in a multi-step, one-pot synthesis.
While specific examples of complex cascade reactions involving the intramolecular transformation of the this compound framework itself are less common in the literature, the broader class of benzenesulfonamides is known to participate in such processes. For instance, N-alkenyl and N-alkynyl sulfonamides are common precursors in radical or metal-catalyzed cascade cyclizations, leading to the formation of various heterocyclic structures. These reactions often involve the initial formation of a radical or an organometallic intermediate, which then undergoes a series of intramolecular additions and rearrangements. The principles of these cascade reactions could likely be extended to appropriately substituted this compound derivatives to access novel and complex molecular scaffolds.
Mechanistic Investigations of Reactions Involving N Methoxybenzenesulfonamide
Nucleophilic Substitution Mechanistic Pathways (e.g., Sₙ2)
Nucleophilic substitution at the sulfur atom of sulfonamides is a key reaction. These transformations are generally understood to proceed through a bimolecular nucleophilic substitution (Sₙ2) type mechanism. nih.govchemicalnote.com This pathway is characterized by a concerted process where the nucleophile attacks the electrophilic sulfur center, and the leaving group departs simultaneously. byjus.com
A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. byjus.comlibretexts.orgmasterorganicchemistry.com In the context of n-Methoxybenzenesulfonamide, a backside attack by a nucleophile on the sulfur atom would lead to an inversion of the configuration of the substituents around the sulfur. chemicalnote.combyjus.com The reaction proceeds through a high-energy transition state where the sulfur atom is pentacoordinate, with the incoming nucleophile and the departing leaving group occupying apical positions. chemicalnote.com
The rate of these Sₙ2 reactions is dependent on the concentration of both the sulfonamide substrate and the nucleophile, a characteristic of a second-order reaction. chemicalnote.com The reactivity is also influenced by steric hindrance around the sulfur atom; less sterically hindered substrates tend to react faster. libretexts.org For aryl sulfonamides, the nature of the substituents on the aromatic ring can also affect the electrophilicity of the sulfur atom and thus the reaction rate.
While direct mechanistic studies on this compound are not extensively documented, the behavior of analogous benzenesulfonyl compounds strongly supports the prevalence of the Sₙ2 pathway in its nucleophilic substitution reactions. nih.gov It is important to distinguish this from nucleophilic aromatic substitution (SₙAr), where the attack occurs at a carbon atom of the benzene (B151609) ring. SₙAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com
Catalytic Reaction Mechanisms
Catalysis offers efficient routes to functionalize this compound and related compounds. The mechanisms of these catalyzed reactions are diverse, involving cooperative effects between metals and ligands, as well as the generation of radical intermediates.
In many transition-metal-catalyzed reactions, the ligand is not merely a spectator but actively participates in the transformation. This concept, known as metal-ligand cooperation (MLC), has been observed in complexes featuring sulfonamide-based ligands. nih.govelsevierpure.com In such systems, both the metal center and the sulfonamide ligand are involved in bond activation processes. nih.govresearchgate.net
Sulfonamide ligands can coordinate to metal ions through their nitrogen and oxygen donor atoms. nih.gov This coordination can facilitate reactions by altering the electronic properties of the metal center or by directly participating in substrate activation. For instance, the deprotonated sulfonamide nitrogen can act as a built-in base, assisting in proton abstraction steps. The synergistic interaction between the metal and the cooperating sulfonamide ligand allows for unique reactivity and can lower the activation energy of the reaction.
Recent advancements have highlighted the utility of generating sulfonyl radicals from sulfonamides for subsequent chemical transformations. nih.govresearchgate.net A common strategy involves the photocatalytic activation of sulfonamides. nih.govresearchgate.net In these processes, a photocatalyst, upon excitation with visible light, can initiate an energy transfer process. nih.gov
One proposed mechanism involves the conversion of a sulfonamide into an N-sulfonylimine, which then interacts with the excited photocatalyst. nih.gov This interaction can lead to the formation of a sulfonyl radical. The generation of these radical intermediates opens up pathways for reactions such as the addition to alkenes, allowing for the formation of new carbon-sulfur bonds. nih.govresearchgate.net The redox potentials of sulfonamides are quite low, making their direct single-electron reduction challenging. nih.gov However, their conversion to more easily reducible species, like N-sulfonylimines, facilitates radical generation under mild, metal-free photocatalytic conditions. nih.gov
The following table summarizes the scope of a photocatalytic late-stage functionalization of various sulfonamides, which proceeds via sulfonyl radical intermediates.
Interactive Table: Scope of Photocatalytic Late-Stage Functionalization of Sulfonamides
| Entry | Sulfone Product | Yield (%) |
| 2a | Simple aryl sulfone | 95 |
| 2b | Simple aryl sulfone | 94 |
| 2c | Simple aryl sulfone | 92 |
| 2d | Sterically congested mesityl sulfone | 31 |
| 2h | Ketone substituted sulfone | 86 |
| 2i | Ester substituted sulfone | 81 |
| 2m | Electron-rich aryl sulfone | 75 |
| 2o | Alkyl sulfone | 85 |
| 2s | Cyclopropyl-derived sulfone | 78 |
| 2w | Sulfonamide from sulfamide (B24259) substrate | 32 |
Data sourced from a study on the photocatalytic late-stage functionalization of sulfonamides. nih.gov
Kinetic studies are instrumental in elucidating the mechanisms of catalyzed reactions. For the photocatalytic functionalization of sulfonamides, kinetic investigations have provided insights into the rate-determining step. acs.org The empirical rate law for a platinum-catalyzed reaction involving a sulfonamide was found to be first order in both the platinum complex and the sulfonamide concentration (rate = k[Pt][sulfonamide]). acs.org This suggests that the attack of the sulfonamide on a platinum-coordinated olefin is the rate-determining step of the reaction.
Understanding the kinetics allows for the optimization of reaction conditions to enhance catalytic efficiency. The dependence of the reaction rate on catalyst and substrate concentrations is a key piece of information for scaling up chemical processes and for designing more effective catalysts.
Transition State Analysis in this compound Reactions
The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetics of a chemical transformation. Computational methods, particularly density functional theory (DFT), are powerful tools for characterizing the transition states of reactions involving sulfonamides. researchgate.netyoutube.comgithub.ioyoutube.com
For nucleophilic substitution reactions at the sulfur center, DFT calculations can model the geometry of the pentacoordinate transition state. nih.gov These calculations can also determine the activation energy barrier, which is directly related to the reaction rate. Studies on related benzenesulfonyl chlorides have shown that the structure of the reactants and the molecularity of the transition state, including nucleophilic assistance from the solvent, are crucial for understanding reactivity. nih.gov
In more complex reactions, such as the [3+2] cycloaddition of benzenesulfonyl azides with alkenes, DFT calculations have been used to compare different possible reaction pathways. researchgate.net By calculating the activation barriers for each step, the most favorable mechanistic route can be identified. For example, it was shown that the reaction proceeds through an initial [3+2] cycloaddition to form a triazoline intermediate, rather than through a nitrene intermediate formed by initial dinitrogen cleavage. researchgate.net
Influence of Reaction Conditions on Mechanistic Pathways
The pathway of a chemical reaction can be highly sensitive to the reaction conditions, such as the choice of solvent and the temperature.
The solvent can play a critical role in nucleophilic substitution reactions. blogspot.comwfu.edulibretexts.org For Sₙ2 reactions, polar aprotic solvents are often preferred. blogspot.com These solvents can solvate the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic nucleophile and accelerating the reaction rate. wfu.edu In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. blogspot.comlibretexts.org
The following table illustrates the effect of different solvents on the condensation reaction of benzenesulfonamide (B165840) with benzaldehyde.
Interactive Table: Effect of Solvent on the Condensation of Benzenesulfonamide with Benzaldehyde
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | CH₂Cl₂ | 40 | 85 |
| 2 | CHCl₃ | 45 | 82 |
| 3 | CCl₄ | 60 | 70 |
| 4 | CH₃CN | 25 | 94 |
| 5 | THF | 50 | 75 |
| 6 | No Solvent | 50 | 46 |
Data sourced from a study on the synthesis of N-sulfonyl imines. researchgate.net
Temperature also has a significant impact on reaction mechanisms. Higher temperatures generally increase reaction rates by providing the necessary activation energy. However, in cases where multiple reaction pathways are possible, a change in temperature can favor one pathway over another, leading to different product distributions. For reactions involving benzenesulfonamides, elevated temperatures are sometimes required, but this can also lead to side reactions if not carefully controlled. researchgate.net
Computational and Theoretical Investigations of N Methoxybenzenesulfonamide Systems
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable for elucidating the fundamental characteristics of sulfonamide-based compounds. nih.gov These methods allow for the detailed study of molecular geometries, vibrational frequencies, and electronic properties, providing data that complements and explains experimental findings. scispace.comnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like n-Methoxybenzenesulfonamide. chemrxiv.org DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the molecule's most stable three-dimensional structure by optimizing its geometry to a minimum energy state. nih.govnih.govmultidisciplinaryjournals.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. mahendrapublications.com For example, studies on related methoxy-substituted sulfonamides show that DFT-calculated geometries are in close agreement with experimental data obtained from X-ray diffraction, with minimal root mean square deviation (RMSD) values. nih.govmahendrapublications.com
The optimization process begins with an initial molecular geometry, which is then systematically altered to find the lowest energy conformation on the potential energy surface. nih.gov The choice of basis set, such as 6-311G+(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that can reliably reproduce structural parameters. nih.govnih.govnih.gov DFT is also used to calculate key electronic properties that govern the molecule's reactivity and interactions, such as dipole moment and molecular energies. nih.gov
Table 1: Representative Optimized Geometric Parameters for a Sulfonamide Moiety Calculated by DFT Data derived from studies on structurally related sulfonamide compounds.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S–O (Sulfonyl) | 1.477 - 1.489 Å |
| S–N (Sulfonamide) | 1.753 - 1.760 Å | |
| C–N (Amide) | 1.363 - 1.469 Å | |
| Bond Angle | O–S–O | 118.9° - 120.2° |
| O–S–N | 106.9° - 108.9° | |
| C–N–S | 113.0° - 115.2° |
This table is generated based on representative data from similar molecules as detailed in the cited sources. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent external fields, such as light. nih.govaps.org This makes it a powerful tool for predicting and interpreting electronic absorption spectra, like UV-Vis spectra. nih.govarxiv.org By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of this compound. bsu.by
These theoretical spectra help in the assignment of experimental absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions. researchgate.net The accuracy of TD-DFT predictions is essential for understanding the photophysical properties of the compound. aps.org While TD-DFT is a cost-effective method for predicting optical spectra, the choice of the exchange-correlation functional is critical for achieving results that are comparable in accuracy to more computationally expensive methods like the Bethe-Salpeter equation (BSE) approach. aps.orgaps.org
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity. youtube.comchalcogen.ro The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. chalcogen.ronih.gov In related sulfonamides, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the sulfonamide group. mdpi.com
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. uni-muenchen.dersc.org It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net Red-colored regions denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue-colored regions indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.govdtic.mil MEP analysis is invaluable for identifying reactive sites, understanding intermolecular interactions, and predicting how a molecule will interact with other chemical species. scispace.comcore.ac.uk For sulfonamides, the MEP typically shows negative potential around the sulfonyl oxygen atoms, making them primary sites for hydrogen bond acceptance. rsc.org
Table 2: Representative Frontier Orbital Energies for a Sulfonamide Derivative Data derived from a study on a structurally related sulfonamide compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.584 |
| LUMO | 0.363 |
| Energy Gap (ΔE) | 9.947 |
This table is generated based on representative data from a similar molecule as detailed in the cited source. bsu.by
Conformational Analysis and Intramolecular Interactions
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms and the energy barriers between different conformations. rsc.org Theoretical methods, such as Potential Energy Surface (PES) scans, are used to explore the conformational flexibility, particularly around rotatable bonds like the S-N and C-S bonds. nih.gov Aromatic sulfonamides often adopt a stable synclinal conformation. nih.gov
Non-Covalent Interactions in Crystalline States
Non-covalent interactions (NCIs) are the dominant forces that dictate how molecules arrange themselves in a crystal lattice. rsc.orgunam.mx These interactions, though weaker than covalent bonds, are crucial for the formation and stability of the crystalline structure. nih.gov They include hydrogen bonds, van der Waals forces, and π-π stacking interactions. unam.mxnih.gov Understanding the landscape of these interactions is key to crystal engineering. researchgate.net
In the crystalline state of sulfonamides, hydrogen bonds are among the most significant intermolecular interactions. nih.gov The sulfonamide group contains a hydrogen bond donor (the N-H group) and strong hydrogen bond acceptors (the sulfonyl oxygen atoms). nih.gov This allows this compound molecules to link together, forming extensive networks that stabilize the crystal structure. nih.gov
Table 3: Common Hydrogen Bond Motifs in Sulfonamide Crystals
| Motif Description | Interacting Groups | Resulting Structure |
| Chain | N–H···O=S | Infinite 1D chains |
| Dimer | N–H···O=S | Centrosymmetric dimers |
| Layered Structure | N–H···O and C–H···π | 2D sheets or layers |
This table summarizes common hydrogen bonding patterns observed in the crystal structures of related sulfonamide compounds. nih.govnih.govresearchgate.net
Hirshfeld Surface Analysis and Topological Properties (QTAIM)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. For sulfonamide derivatives, these analyses consistently highlight the significant role of hydrogen bonds and other weak interactions in determining the crystal packing. In compounds structurally similar to this compound, such as those containing a methoxyphenyl moiety, Hirshfeld surface analysis has revealed the prevalence of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Sulfonamide Derivative. chemijournal.com
| Intermolecular Contact | Contribution (%) |
| H···H | 43.1 |
| O···H/H···O | 40.9 |
| C···H/H···C | 8.8 |
| C···C | 5.5 |
Note: This data is for a related sulfonamide and is presented as a representative example.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. researchgate.net This method identifies bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The topological properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total electronic energy density (H(r)), offer deep insights into the nature of the chemical bonds. researchgate.net Generally, a high ρ value and a negative ∇²ρ are indicative of a shared (covalent) interaction, while low ρ and positive ∇²ρ values suggest a closed-shell (ionic, van der Waals, or hydrogen bond) interaction. researchgate.net
For sulfonamides, QTAIM analysis can elucidate the nature of the S-N, S-O, and other bonds within the molecule, as well as the intermolecular hydrogen bonds that stabilize the crystal structure. While specific QTAIM parameters for this compound are not available in the provided search results, the methodology allows for a detailed characterization of its bonding network once the electron density distribution is computationally determined.
Computational Modeling of Reactivity and Selectivity
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of chemical reactions. researchgate.net For sulfonamide derivatives, DFT calculations can be employed to determine the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. The MEP map visually identifies the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. chemijournal.com In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically electron-rich sites, while the hydrogen atoms of the amine group are electron-poor. chemijournal.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity. chemijournal.com Computational studies on N-sulfonylimines, which share the sulfonyl moiety with this compound, have shown that both cyclic and acyclic N-sulfonylimines are highly susceptible to nucleophilic attack by carboxylic acids. researchgate.net These studies utilize quantum mechanics to investigate plausible reaction mechanisms, identifying intermediates and transition states to understand the reactivity. researchgate.net
While specific computational models for the reactivity and selectivity of this compound were not found in the search results, the general principles of DFT-based reactivity analysis are applicable. Such studies would involve calculating the energies of reactants, transition states, and products for various reaction pathways to determine the most favorable routes and predict the regioselectivity and stereoselectivity of reactions involving this compound.
Spectroscopic Data Correlation with Theoretical Models (IR, NMR, UV-Vis)
The correlation of experimentally obtained spectroscopic data with theoretically calculated spectra is a powerful method for structural elucidation and assignment of spectroscopic features. DFT calculations are widely used to predict vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with a good degree of accuracy. semanticscholar.orggoogle.com.aulongdom.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for systematic errors in the computational method. longdom.org By comparing the scaled theoretical spectrum with the experimental IR spectrum, each vibrational band can be assigned to a specific molecular motion. For sulfonamides, characteristic vibrational bands include the N-H stretching, S=O symmetric and asymmetric stretching, and various vibrations of the aromatic rings. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. semanticscholar.org The calculated chemical shifts are then compared with the experimental NMR data to aid in the assignment of signals and to confirm the molecular structure. For complex molecules, this correlation is invaluable for resolving ambiguities in spectral interpretation.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.net This approach provides information about the excitation energies (corresponding to the absorption wavelengths, λmax) and the oscillator strengths (related to the intensity of the absorption bands). By comparing the calculated UV-Vis spectrum with the experimental one, the electronic transitions responsible for the observed absorptions can be identified. For aromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type.
While specific studies correlating the experimental and theoretical spectra for this compound were not identified in the provided search results, the established computational methodologies are readily applicable. Such a study would involve obtaining the experimental IR, NMR, and UV-Vis spectra and then performing the corresponding DFT and TD-DFT calculations to achieve a detailed and reliable assignment of the spectroscopic data.
Applications in Advanced Organic Synthesis and Catalysis
n-Methoxybenzenesulfonamide as a Versatile Building Block in Organic Synthesis
This compound and its derivatives serve as crucial starting materials and intermediates in the synthesis of a wide array of organic compounds, from nitrogen-containing heterocycles to intricate molecular architectures. Its utility also extends to its application as a reagent for specific chemical transformations.
Precursors for Nitrogen-Containing Heterocycles
The sulfonamide moiety in this compound provides a reactive handle for the construction of nitrogen-containing ring systems, which are prevalent in pharmaceuticals and biologically active compounds. Research has demonstrated its application in the synthesis of substituted piperidines, a common scaffold in drug discovery. For instance, derivatives of this compound have been utilized in the synthesis of piperidine-based CCR5 antagonists, which are investigated for their potential in HIV therapy google.com.
Furthermore, a chlorinated derivative, N-chloro-N-methoxybenzenesulfonamide, has been employed in the synthesis of 2-amino-5-chloropyrazine (B1281452) sciencemadness.org. This highlights the role of the this compound core in providing a foundational structure that can be readily modified and cyclized to form important heterocyclic systems. The synthesis of favipiravir, an antiviral medication, has also utilized N-chloro-N-methoxybenzenesulfonamide in the chlorination of 2-aminopyrazine, showcasing its practical application in the pharmaceutical industry sciencemadness.org.
Construction of Complex Molecular Architectures
While direct and extensive examples of this compound as a central building block in the total synthesis of highly complex natural products are not yet widespread in publicly available literature, its application in building significant molecular complexity is evident. The ability to introduce the sulfonamide group and subsequently perform a variety of chemical manipulations makes it a valuable component in multi-step synthetic sequences. The synthesis of piperidine (B6355638) derivatives as CCR5 antagonists, for example, involves the incorporation of the this compound unit into a larger, more complex molecular framework google.com. The development of synthetic routes to such intricate molecules relies on the predictable reactivity and stability of building blocks like this compound.
Reagents for Specific Functional Group Transformations
A notable application of a derivative of this compound is in the development of specialized reagents for specific chemical transformations. N-chloro-N-methoxybenzenesulfonamide has been established as an effective and reactive chlorinating agent for a variety of organic substrates. This reagent has been successfully used for the chlorination of 1,3-diketones, β-keto esters, phenols, anisoles, and various aromatic and heteroaromatic amines, often providing the chlorinated products in good to high yields researchgate.netlookchem.comrsc.org. The use of this reagent offers an alternative to other chlorinating agents and has been shown to be effective in the regioselective chlorination of activated aromatic compounds researchgate.netresearchgate.net.
Table 1: Chlorination of Various Substrates using N-chloro-N-methoxybenzenesulfonamide
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyrazine | 2-Amino-5-chloropyrazine | 77-80 | sciencemadness.org |
| 1,3-Diketones | Chlorinated 1,3-diketones | Good to High | researchgate.net |
| β-Keto Esters | Chlorinated β-keto esters | Good to High | researchgate.net |
| Phenols | Chlorinated phenols | Good to High | researchgate.net |
| Anisoles | Chlorinated anisoles | Good to High | researchgate.net |
| Aromatic Amines | Chlorinated aromatic amines | Good to High | researchgate.net |
This compound Derivatives as Ligands in Transition Metal Catalysis
The sulfonamide functional group can act as a coordinating moiety for transition metals, making this compound and its derivatives attractive candidates for the design of novel ligands in catalysis.
Design and Synthesis of Sulfonamide-Based Ligands
The synthesis of ligands for transition metal catalysis often involves the incorporation of heteroatoms that can effectively bind to the metal center. The nitrogen and oxygen atoms of the sulfonamide group in this compound can participate in metal coordination. While the direct synthesis of a wide range of ligands from this compound is an area of ongoing research, related structures have shown promise. For example, N-methoxy-4-methylbenzenesulfonamide has been used as a model substrate in a copper-catalyzed enantioselective ring-opening reaction, where it effectively acts as a nucleophile, implying its potential to coordinate to the copper catalyst and influence the reaction's stereochemical outcome acs.org. This suggests that the this compound scaffold can be a valuable platform for the rational design of new chiral ligands for asymmetric catalysis.
Ligand Effects on Catalytic Performance and Selectivity
The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. In the aforementioned copper-catalyzed enantioselective reaction, the use of N-methoxy-4-methylbenzenesulfonamide as a nucleophile, in conjunction with a chiral bis(oxazoline) ligand, led to the formation of the product with high enantioselectivity acs.org. While this study primarily focused on the substrate scope, it indirectly highlights the importance of the sulfonamide-metal interaction in achieving stereocontrol. Further research into the systematic modification of the this compound structure and the evaluation of these derivatives as ligands in various catalytic transformations is needed to fully elucidate their impact on catalytic performance and selectivity. The development of new sulfonamide-based ligands derived from this compound could lead to catalysts with improved efficiency and selectivity for a range of important organic reactions.
Catalytic Applications (e.g., Hydrogenation, Metathesis, Cross-Coupling)
The this compound scaffold and, more broadly, the benzenesulfonamide (B165840) moiety, are significant in modern catalysis, primarily leveraging the sulfonamide group's electronic properties and coordinating ability. While direct applications of this compound as a catalyst in hydrogenation or metathesis are not extensively documented, the functional group is instrumental in various catalytic transformations, particularly in the realm of cross-coupling and C-H functionalization, where it often acts as a directing group.
The sulfonamide group is a competent directing group in transition-metal-catalyzed C-H activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.netacs.org In this role, the sulfonamide's nitrogen or oxygen atoms can coordinate to a metal center (e.g., palladium, rhodium, iridium), positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of the benzene (B151609) ring. researchgate.netnih.gov This strategy has been successfully employed in reactions such as Pd-catalyzed ortho-C-H olefination and Rh(II)-catalyzed branch-selective C-H alkylation of aryl sulfonamides. researchgate.net The sulfonamide moiety facilitates these transformations by forming a stable metallacyclic intermediate. researchgate.netnih.gov
Furthermore, related N-methoxy arylamides have been shown to participate in iron-catalyzed N=S cross-coupling reactions with sulfoxides, highlighting the reactivity of the N-methoxy amide functionality. nih.gov This reaction proceeds through a proposed Fe-nitrenoid complex, leading to the efficient synthesis of N-acyl sulfoximines. nih.gov While this example involves an amide instead of a sulfonamide, it underscores the potential of the N-methoxy group to participate in novel catalytic bond-forming reactions. nih.gov
In the field of photocatalysis, sulfonamides can serve as precursors to valuable sulfonyl radical intermediates. acs.org This approach allows for the late-stage functionalization of sulfonamides, converting a typically stable group into a reactive species that can engage in a variety of carbon-carbon bond-forming reactions with alkene fragments. acs.org
Exploration of Structure-Reactivity Relationships for Synthetic Optimization
Understanding the relationship between the structure of this compound derivatives and their reactivity is paramount for optimizing synthetic transformations. By systematically modifying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule to enhance reaction rates, yields, and selectivity.
The reactivity of the benzene ring in this compound during chemical transformations, such as electrophilic aromatic substitution, is profoundly influenced by the nature of any additional substituents. pharmaguideline.comvedantu.com These effects are generally categorized as inductive and resonance effects. The inductive effect involves the polarization of the sigma (σ) bond between a substituent and the ring, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the ring. vedantu.com
Substituents are broadly classified as either activating or deactivating. pharmaguideline.com
Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com They typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.
Deactivating Groups: These groups withdraw electron density from the benzene ring, rendering it less nucleophilic and less reactive. lumenlearning.com Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception, as they are deactivating yet direct ortho and para. pharmaguideline.com Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups.
For this compound, the existing sulfonamide (-SO₂NHOMe) and methoxy (B1213986) (-OMe attached to the nitrogen) groups already influence the ring's properties. The sulfonyl group is strongly electron-withdrawing and deactivating. The impact of additional substituents on the benzene ring can be predicted as summarized in the table below.
Table 1: Predicted Influence of Substituents on the Reactivity of the this compound Ring in Electrophilic Aromatic Substitution
| Substituent | Example | Nature of Group | Expected Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Nitro | -NO₂ | Strongly Electron-Withdrawing | Strong Deactivation | meta |
| Cyano | -CN | Electron-Withdrawing | Deactivation | meta |
| Halogen | -Cl, -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weak Deactivation | ortho, para |
| Alkyl | -CH₃ | Electron-Donating (Inductive) | Weak Activation | ortho, para |
To move beyond qualitative predictions, Quantitative Structure-Reactivity Relationship (QSRR) models provide a powerful computational tool for synthetic optimization. QSRR aims to establish a mathematical correlation between the structural properties of a series of compounds and their measured reactivity in a specific chemical reaction. proquest.comresearchgate.net This approach has been successfully applied to various sulfonamide derivatives to model properties like chromatographic retention, which is dependent on molecular structure. proquest.comeurekaselect.comconsensus.app
A QSRR study involves several key steps:
Dataset Assembly: A "training set" of structurally related compounds is synthesized or selected. For this compound, this would involve creating a series of derivatives with diverse substituents at various positions on the aromatic ring.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors (independent variables) to the observed reactivity (dependent variable), such as reaction yield or rate constant. proquest.comeurekaselect.com
Validation and Prediction: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. proquest.com A validated QSRR model can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby accelerating the optimization process.
The table below outlines the conceptual workflow for a QSRR study aimed at optimizing a hypothetical reaction involving this compound.
Table 2: Conceptual Workflow for a QSRR Study on this compound Derivatives
| Step | Description | Details and Examples |
|---|---|---|
| 1. Define Objective | Correlate structure with reactivity for a specific transformation. | Example: Maximize the yield of a Pd-catalyzed C-H functionalization reaction. |
| 2. Assemble Dataset | Create a library of substituted n-methoxybenzenesulfonamides. | Include derivatives with various EWGs and EDGs at ortho, meta, and para positions. |
| 3. Measure Reactivity | Experimentally determine the reaction outcome for each compound. | The dependent variable could be reaction yield (%), rate constant (k), or selectivity ratio. |
| 4. Calculate Descriptors | Computationally generate descriptors for each molecule. | - Electronic: Dipole moment, partial charges, HOMO/LUMO energies.- Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).- Topological: Connectivity indices, shape indices.- Physicochemical: LogP (lipophilicity), polarizability. |
| 5. Build & Validate Model | Use statistical regression to find the best correlation. | Develop a regression equation (e.g., Yield = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...). Validate using cross-validation and an external test set. |
| 6. Predict & Optimize | Use the validated model to predict the reactivity of new designs. | Predict the yields for virtual compounds to identify substituents that are most likely to improve the reaction outcome before committing to laboratory synthesis. |
Advanced Topics and Future Research Directions
Innovations in Synthetic Methodologies for n-Methoxybenzenesulfonamide Derivatives
The development of novel and efficient synthetic methods is crucial for expanding the chemical space accessible from this compound. While the classical approach of reacting a sulfonyl chloride with an amine remains prevalent, recent innovations focus on greater efficiency, milder conditions, and the ability to perform late-stage functionalization on complex molecules. nih.gov
One significant area of advancement is the use of C-H activation . This strategy allows for the direct functionalization of otherwise inert C-H bonds on the aromatic ring of this compound or its N-substituted derivatives. google.comdrugs.com By employing transition metal catalysts, such as rhodium(III) or palladium(II), researchers can introduce various functional groups (e.g., olefins, aryl groups, alkyl groups) at positions ortho to the sulfonamide directing group. google.comdrugs.com This approach is particularly valuable for the late-stage diversification of drug candidates, enabling the rapid synthesis of analogues. drugs.com
Photocatalysis has also emerged as a powerful tool for forging new bonds under mild conditions. tandfonline.com Metal-free photocatalytic methods can convert the sulfonamide group into a pivotal sulfonyl radical intermediate. tandfonline.comacs.org This versatile radical can then participate in a variety of transformations, such as hydrosulfonylation of alkenes, providing a novel pathway to derivatives that are not easily accessible through traditional methods. tandfonline.com
Furthermore, innovations in cross-coupling reactions continue to provide new avenues for creating this compound derivatives. While the coupling of amines with aryl halides is established, overcoming the reduced nucleophilicity of sulfonamides remains a challenge that is being addressed with new catalyst systems. rsc.org Three-component coupling reactions, which combine multiple starting materials in a single step, offer an atom- and step-economic approach to building molecular complexity. wikipedia.org
The table below summarizes some of the innovative synthetic methodologies applicable to the synthesis of this compound derivatives.
| Methodology | Description | Key Features |
| C-H Activation | Direct functionalization of C-H bonds on the aryl ring, directed by the sulfonamide group. google.comdrugs.com | High atom economy, suitable for late-stage functionalization. drugs.com |
| Photocatalysis | Generation of sulfonyl radical intermediates from sulfonamides using light and a photocatalyst. tandfonline.comacs.org | Mild, metal-free conditions, unlocks novel reactivity. tandfonline.com |
| C-N Cross-Coupling | Formation of the S-N bond by coupling sulfonamides with aryl halides or other partners. rsc.org | A fundamental transformation with ongoing catalyst development. |
| Three-Component Reactions | Combining three or more reactants in a single pot to rapidly build molecular complexity. wikipedia.org | High efficiency and step economy. wikipedia.org |
| Oxidative S-N Coupling | Metal-free methods for forming the sulfonamide bond from thiols and amines. rsc.org | Avoids the use of sulfonyl chlorides. |
Development of Novel Catalytic Systems Incorporating Sulfonamide Motifs
The unique electronic and structural properties of the sulfonamide group have led to its incorporation into novel catalytic systems. Derivatives of this compound can serve as ligands for metal catalysts or act as organocatalysts themselves.
As organocatalysts , sulfonamides can function as Brønsted acids. For instance, N-(phenylsulfonyl)benzenesulfonamide, a bissulfonamide, is a strong acid (pKa of 1.45) that has been shown to be an effective catalyst for multicomponent reactions like the Biginelli condensation. nih.gov The acidity of the N-H proton, which would be modulated by the electron-donating methoxy (B1213986) group in an this compound analogue, is key to activating substrates. Bifunctional sulfonamide organocatalysts, which contain both an acidic sulfonamide proton and a basic amine moiety, have been developed for enantioselective conjugate additions, where they activate both the electrophile and the nucleophile. epa.gov
In the realm of metal-based catalysis , sulfonamides are versatile ligands. They can coordinate with a wide range of transition metals, including platinum, manganese, copper, and zinc, to form catalysts for various transformations. nih.govtandfonline.com For example, electrophilic Pt(II) complexes bearing sulfonamide ligands can catalyze the hydroamination of olefins. nih.gov Manganese pincer complexes have been employed for the N-alkylation of sulfonamides with alcohols. nih.gov The electronic properties of the this compound ligand, influenced by the methoxy group, can tune the reactivity and selectivity of the metal center.
The table below provides examples of catalytic systems that incorporate sulfonamide motifs.
| Catalyst Type | Role of Sulfonamide | Example Reaction |
| Organocatalyst | Acts as a Brønsted acid or hydrogen-bond donor. nih.govepa.gov | Biginelli Condensation, Enantioselective Michael Addition. nih.govepa.gov |
| Metal-Ligand Complex | Serves as a ligand to a transition metal center. nih.govnih.gov | Hydroamination of Olefins, N-Alkylation of Amines. nih.govnih.gov |
| Photocatalysis Precursor | Activated by light to generate reactive intermediates. chemicalbook.com | Hydrosulfonylation of Alkenes. chemicalbook.com |
High-Throughput Synthesis and Screening for Chemical Reactivity
The demand for new molecules in drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and screening techniques. These approaches are well-suited for the exploration of this compound derivatives, allowing for the rapid generation and evaluation of large libraries of compounds.
Combinatorial chemistry is a key strategy for producing these libraries. By systematically combining a set of building blocks (e.g., various amines and sulfonyl chlorides, including methoxybenzenesulfonyl chloride), a large and diverse collection of sulfonamides can be synthesized in parallel. rsc.orgnih.gov Solid-phase synthesis is often employed, where one of the reactants is attached to a polymer resin, simplifying the purification process. nih.gov The "libraries from libraries" approach further expands diversity by chemically modifying an existing library to create new ones with different properties. rsc.org
Flow chemistry has emerged as a powerful technology for the automated and efficient synthesis of compound libraries. chemicalbook.com The synthesis of sulfonamides in meso-reactors under flow conditions offers advantages in safety, scalability, and waste reduction. epa.govchemicalbook.com This technology allows for the sequential preparation of primary, secondary, and tertiary sulfonamides with minimal need for purification. epa.gov
Once synthesized, these libraries can be screened for desired properties. While high-throughput screening is most commonly associated with biological activity, it can also be adapted to assess chemical reactivity. drugs.com For example, a library of this compound derivatives could be screened in parallel against a panel of reaction conditions to quickly identify optimal catalysts, solvents, or reagents for a specific transformation. Rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), are crucial for analyzing the large number of samples generated in these screens. tandfonline.com
| Technology | Application to this compound Chemistry | Advantages |
| Combinatorial Synthesis | Generation of large libraries of derivatives by combining building blocks. rsc.org | Rapid exploration of chemical diversity. rsc.org |
| Flow Chemistry | Automated, continuous synthesis of sulfonamide libraries. chemicalbook.com | Increased efficiency, safety, and scalability. chemicalbook.com |
| High-Throughput Screening | Rapid evaluation of libraries for chemical reactivity or biological activity. drugs.com | Fast identification of lead compounds or optimal reaction conditions. |
| Rapid Analytics (e.g., DESI-MS) | High-speed analysis of reaction outcomes from HTS plates. tandfonline.com | Enables the processing of thousands of samples quickly. |
Further Elucidation of Complex Reaction Mechanisms
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For reactions involving this compound, researchers employ a combination of experimental and computational techniques to unravel the intricate steps of a chemical process.
For photocatalytic reactions , mechanistic studies often involve spectroscopic and kinetic experiments. UV-Vis absorption and emission spectroscopy can help determine if energy transfer from the photocatalyst to the sulfonamide substrate is feasible. nih.gov Stern-Volmer quenching experiments can confirm that the substrate interacts with the excited state of the photocatalyst. nih.gov These experimental results, combined with computational calculations of triplet energies, support proposed mechanisms, such as those involving energy-transfer catalysis to generate sulfonyl radicals from N-sulfonylimine precursors. nih.gov
In the study of transition metal-catalyzed C-H activation , kinetic isotope effect (KIE) experiments are a powerful tool. britannica.com By comparing the reaction rates of substrates containing deuterium (B1214612) at the C-H bond to be activated with their non-deuterated counterparts, researchers can determine if C-H bond cleavage is the rate-determining step. britannica.com For example, KIE values greater than one in the cobalt-catalyzed annulation of aryl sulfonamides suggest that C-H activation is indeed involved in the slowest step of the reaction. britannica.com
Electrochemical reactions also require detailed mechanistic investigation. Kinetic studies can follow the concentration of reactants, intermediates, and products over the course of the reaction. In the electrochemical synthesis of sulfonamides from thiols and amines, such studies have revealed a stepwise mechanism involving the initial oxidation of the thiol to a disulfide, followed by reaction with an aminium radical to form a sulfenamide (B3320178) intermediate, which is then further oxidized to the final sulfonamide product. drugs.com
These complex mechanisms are often supported by trapping experiments, where suspected intermediates are isolated or intercepted by other reagents, and by in-situ spectroscopic monitoring of the reaction mixture.
Computational Design and Prediction of Novel this compound Chemistry
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, guiding experimental work, and designing new compounds with desired characteristics. For this compound and its derivatives, a range of computational methods are being applied.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural features of a series of compounds with their biological activity. rsc.orgchemicalbook.com For benzenesulfonamide (B165840) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build predictive models based on the steric, electrostatic, and hydrophobic fields of the molecules. rsc.orgchemicalbook.com These models generate contour maps that highlight regions where modifications to the structure, such as the position of the methoxy group, are likely to increase or decrease activity, thereby guiding the design of more potent analogues. rsc.org
Molecular docking is a structure-based method used to predict how a ligand, such as an this compound derivative, binds to the active site of a protein. nih.gov By simulating the interactions between the ligand and the protein, docking can help rationalize observed biological activity and suggest modifications to improve binding affinity and selectivity. drugs.com This is particularly important in drug design, for example, in developing specific inhibitors for enzymes like carbonic anhydrases. drugs.com
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules and to model reaction mechanisms. nih.gov DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. google.com This allows researchers to map out entire reaction pathways, calculate activation barriers, and understand the factors that control reactivity and selectivity. For instance, DFT has been used to investigate the mechanism of sulfonamide photolysis and the degradation of sulfonamides by hydroxyl radicals. nih.govnih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to computationally estimate the pharmacokinetic and toxicological properties of compounds early in the design process. acs.org By predicting properties like water solubility, membrane permeability, metabolic stability, and potential for toxicity, these tools help to prioritize which newly designed this compound derivatives are most likely to succeed as drug candidates. acs.org
Emerging Roles of this compound in Materials Chemistry and Related Fields
While the primary applications of sulfonamides have traditionally been in medicine, their unique properties are leading to emerging roles in materials chemistry and other fields. This compound can serve as a valuable building block for creating functional materials.
The most significant emerging application is in polymer chemistry . The acidic nature of the sulfonamide N-H proton makes it an excellent functional group for creating pH-responsive polymers . usm.edu Polymers incorporating sulfonamide moieties can exhibit dramatic changes in solubility or conformation in response to changes in environmental pH. This property is highly desirable for applications such as "smart" drug delivery systems, sensors, and actuators. The use of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the synthesis of well-defined sulfonamide-containing polymers with controlled architectures, such as block copolymers. rsc.org The presence of a methoxy group on the benzene (B151609) ring would fine-tune the pKa of the sulfonamide, allowing for precise control over the pH at which the polymer's properties change.
Benzenesulfonamide derivatives, including those with a methoxy group, can be used as monomers for polymerization. For example, N-benzenesulfonamide maleimide (B117702) has been synthesized and polymerized to create novel functional polymers. tandfonline.com Furthermore, new classes of polymers, such as poly(thioester sulfonamide)s, have been created through the ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides, expanding the range of available polymeric materials. nih.gov
Beyond polymers, sulfonamides have been identified for other material applications. Sultams, which are cyclic sulfonamides, have been used in the development of deep-blue emitters for organic electronics , suggesting a potential role for sulfonamide-based structures in optoelectronic devices. wikipedia.org There are also reports of sulfonamides being used as plasticizers in composite materials. researchgate.net As a readily available and modifiable chemical, 4-Methoxybenzenesulfonamide (B72560) serves as an important intermediate and raw material for the synthesis of these and other functional materials. fishersci.com
Q & A
Basic: What synthetic methodologies are most effective for preparing n-Methoxybenzenesulfonamide derivatives?
Methodological Answer:
The synthesis typically involves sulfonylation of methoxy-substituted anilines. For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is synthesized via reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps include:
- Reagent optimization : Use stoichiometric sulfonyl chloride (1.2–1.5 eq.) to ensure complete conversion.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >95% purity .
Reference compounds : Similar protocols apply to derivatives like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide , where substituents influence solubility and reactivity .
Basic: How are spectroscopic and crystallographic techniques applied to characterize this compound structures?
Methodological Answer:
- and NMR : Key for confirming substituent positions. For instance, the methoxy group in N-(4-Methoxybenzoyl)benzenesulfonamide appears as a singlet at δ 3.8–4.0 ppm, while sulfonamide protons resonate at δ 7.5–8.2 ppm .
- X-ray crystallography : Resolves steric effects and hydrogen-bonding networks. In N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide , the sulfonamide group forms intermolecular N–H···O bonds (2.89 Å), stabilizing the crystal lattice .
- Mass spectrometry (HRMS) : Validates molecular weights (e.g., [M+H] for 2-ethoxy-N-(2-hydroxypropyl)-5-isopropyl-4-methylbenzenesulfonamide : 315.4 g/mol) .
Advanced: How do substituent variations (e.g., halogenation, alkylation) modulate biological activity in this compound analogues?
Methodological Answer:
- Halogen effects : Chlorine at the 3,4-positions (e.g., 3,4-dichlorobenzenesulfonamide ) enhances NLRP3 inflammasome inhibition (IC = 0.2 μM) due to increased electron-withdrawing effects and binding affinity . Fluorine substitution (e.g., 2-fluoro-6-methoxybenzenesulfonamide ) improves metabolic stability but may reduce solubility .
- Alkyl/aryl extensions : Bulky groups (e.g., 4-(1,1-dimethylethyl) ) improve membrane permeability but can sterically hinder target interactions. Computational docking (e.g., AutoDock Vina) predicts binding poses to optimize substituent selection .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:
- Standardized bioassays : Use identical cell lines (e.g., THP-1 for NLRP3 studies) and positive controls (e.g., MCC950) to ensure reproducibility .
- Purity validation : HPLC with UV detection (λ = 254 nm) confirms >98% purity, eliminating confounding impurities .
- Meta-analysis : Compare data across studies (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide shows antimicrobial activity in PubChem but not in Acta Cryst. reports due to differing bacterial strains) .
Advanced: What computational approaches are used to model structure-activity relationships (SAR) for sulfonamide derivatives?
Methodological Answer:
- Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., sulfonamide binding to COX-2). For N-(4-Methoxybenzoyl)benzenesulfonamide , MD reveals stable hydrogen bonds with Arg120 and Tyr355 over 100 ns trajectories .
- QSAR modeling : Utilizes descriptors like LogP and polar surface area. A study on 3-amino-4-chloro-N,N-diethyl-benzenesulfonamide correlated ClogP >3.5 with enhanced blood-brain barrier penetration .
- Density Functional Theory (DFT) : Predicts electronic effects; methoxy groups lower LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
Advanced: What challenges arise in scaling up sulfonamide synthesis, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
